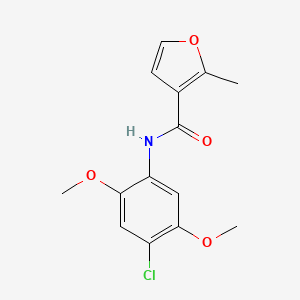
N-(4-isopropoxyphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(4-isopropoxyphenyl)-3,4,5-trimethoxybenzamide and its derivatives often involves complex chemical reactions aimed at introducing specific functional groups to enhance biological activity. One study describes the synthesis and biological evaluation of derivatives with potential as memory enhancers, highlighting acetylcholinesterase-inhibiting activity (Piplani et al., 2018). Another approach involves the acylation reaction to produce related compounds, demonstrating the versatility of synthesis techniques (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of N-(4-isopropoxyphenyl)-3,4,5-trimethoxybenzamide derivatives has been extensively studied through various analytical techniques. X-ray diffraction and DFT calculations have been used to determine the influence of intermolecular interactions on molecular geometry, providing insight into the compound's structural characteristics (Karabulut et al., 2014). These studies help understand how structural variations can impact biological activity and interaction with biological targets.
Chemical Reactions and Properties
N-(4-isopropoxyphenyl)-3,4,5-trimethoxybenzamide participates in various chemical reactions that modify its structure and enhance its potential uses. For example, the synthesis of photoaffinity analogs of influenza fusion inhibitors demonstrates the compound's versatility in chemical modifications aimed at specific biological targets (Dischino et al., 1999).
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(4-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(2)25-15-8-6-14(7-9-15)20-19(21)13-10-16(22-3)18(24-5)17(11-13)23-4/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWRDCTZQBOMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]cyclohexanamine](/img/structure/B5667758.png)

![N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide](/img/structure/B5667777.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B5667788.png)
![2-[3-(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenoxy]acetamide](/img/structure/B5667795.png)
![1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5667798.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5667806.png)
![ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5667817.png)
![(3aR*,6aR*)-2-acetyl-5-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5667821.png)
![7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5667825.png)

![2-[2-fluoro-4-(trifluoromethyl)benzyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5667844.png)

![N,N-dimethyl-2-({[3-(2-oxoazepan-1-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5667852.png)